3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide
Description
3-Acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an acetyl group at position 3 and a sulfonamide group at position 1. The sulfonamide nitrogen is further functionalized with a 4-methoxythian-methyl moiety. This structure combines a sulfonamide backbone—a well-known pharmacophore in antimicrobial and anti-inflammatory agents—with a heterocyclic thian ring and an acetyl group, which may influence its physicochemical and biological properties .
Properties
IUPAC Name |
3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S2/c1-12(17)13-4-3-5-14(10-13)22(18,19)16-11-15(20-2)6-8-21-9-7-15/h3-5,10,16H,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOZFAQMPYMMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CCSCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Sulfonamides, a group to which this compound belongs, are known to inhibit and replace p-aminobenzoic acid (paba) in the enzyme dihydropteroate synthetase. This enzyme plays a crucial role in the production of folate in bacterial cells.
Mode of Action
Sulfonamides, in general, work by competing with paba for the active site of dihydropteroate synthetase. By inhibiting this enzyme, sulfonamides prevent the formation of dihydrofolate, a precursor to tetrahydrofolate, which is essential for bacterial DNA synthesis.
Biochemical Pathways
The biochemical pathways affected by 3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide are likely related to folate synthesis. By inhibiting dihydropteroate synthetase, this compound prevents the formation of dihydrofolate and tetrahydrofolate. This inhibition disrupts bacterial DNA synthesis and cell division or replication.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following sulfonamide derivatives share structural similarities with the target compound, differing primarily in substituents on the benzene ring or sulfonamide nitrogen:
Key Observations :
- Acetyl Group: The acetyl group at position 3 in the target compound is analogous to the acetylated derivatives in , which form coordination complexes with metals via the carbonyl oxygen .
- 4-Methoxythian-Methyl Group : The thian ring (a saturated six-membered sulfur-containing heterocycle) with a methoxy substituent distinguishes the target compound from simpler methoxyphenyl derivatives (e.g., ). The thian ring’s sulfur atom may increase lipophilicity and alter electronic properties compared to aromatic substituents like naphthyl () or pyrazole () .
- Trifluoromethyl vs. Methoxythian : The trifluoromethyl group in ’s compound is strongly electron-withdrawing, enhancing metabolic stability but reducing solubility. In contrast, the methoxythian group in the target compound is electron-donating, which may modulate sulfonamide acidity and bioavailability .
Physicochemical and Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) :
- The acetyl group’s carbonyl carbon in the target compound would resonate near 170 ppm in $^{13}\text{C}$ NMR, consistent with acetylated sulfonamides in .
- The 4-methoxythian moiety would show distinct $^{1}\text{H}$ NMR signals: methoxy protons (~3.3 ppm) and thian ring protons (2.5–3.0 ppm for axial/equatorial CH$_2$ groups), differing from the aromatic protons in ’s naphthyl-substituted compound (6.5–8.5 ppm) .
Mass Spectrometry (MS) :
HPLC Retention Behavior :
Challenges in Comparative Analysis
- Lumping Strategy Limitations : highlights that compounds with similar structures are often grouped for computational modeling. However, the target compound’s unique substituents (e.g., thian ring) may necessitate individual study rather than lumping with simpler sulfonamides .
- Data Gaps : Direct experimental data on the target compound’s solubility, stability, and bioactivity are absent in the provided evidence. Inferences rely heavily on analogs like and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
